Cas no 835882-35-4 (Cyclohepten-1-ylboronic Acid)

Cyclohepten-1-ylboronic Acid 化学的及び物理的性質
名前と識別子
-
- Cyclohept-1-en-1-ylboronic acid
- 1-Cyclohepten-1-Ylboronic Acid
- Cycloheptene-1-boronic acid
- (CYCLOHEPT-1-EN-1-YL)BORONIC ACID
- Boronic acid,B-1-cyclohepten-1-yl-
- Cyclohepten-1-ylboronic acid
- B-1-Cyclohepten-1-ylboronic acid (ACI)
- Boronic acid, 1-cyclohepten-1-yl- (9CI)
- Boronic acid, 1-cyclohepten-1-yl-
- cyclohepten-1-yl boronic acid
- SCHEMBL1854104
- cyclohept-1-en-1-ylboronicacid
- (Z)-cycloheptenylboronic acid
- cycloheptene-1-yl boronic acid
- AB20339
- AKOS006227627
- C7H13BO2
- DB-015900
- cyclohept-1-enylboronic acid
- AT23172
- MFCD04115655
- DTXSID90392446
- 1-Cyclohepten-1-yl-boronic acid
- 1-cyclohepten-1-ylboronic acid, AldrichCPR
- BS-23507
- CS-0175021
- 835882-35-4
- (Cyclohepten-1-yl)boronic acid
- MMOVERLKAAQVGD-UHFFFAOYSA-N
- Cyclohepten-1-ylboronic Acid
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- MDL: MFCD04115655
- インチ: 1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
- InChIKey: MMOVERLKAAQVGD-UHFFFAOYSA-N
- ほほえんだ: OB(C1CCCCCC=1)O
計算された属性
- せいみつぶんしりょう: 140.10100
- どういたいしつりょう: 140.101
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
じっけんとくせい
- 密度みつど: 1.02
- ゆうかいてん: 110-116°C
- ふってん: 278.1°C at 760 mmHg
- フラッシュポイント: 122°C
- 屈折率: 1.479
- PSA: 40.46000
- LogP: 0.88890
Cyclohepten-1-ylboronic Acid セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
Cyclohepten-1-ylboronic Acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Cyclohepten-1-ylboronic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K52824-5g |
1-Cyclohepten-1-ylboronic acid |
835882-35-4 | 95% | 5g |
$1650 | 2024-06-09 | |
Chemenu | CM134053-1g |
Cyclohept-1-en-1-ylboronic acid |
835882-35-4 | 97% | 1g |
$688 | 2023-02-18 | |
abcr | AB150565-250 mg |
(Cyclohepten-1-yl)boronic acid, 97%; . |
835882-35-4 | 97% | 250mg |
€467.00 | 2023-05-09 | |
Apollo Scientific | OR13164-1g |
(Cyclohept-1-en-1-yl)boronic acid |
835882-35-4 | 97% | 1g |
£705.00 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294129-500 mg |
Cyclohepten-1-ylboronic acid, |
835882-35-4 | 500MG |
¥2,971.00 | 2023-07-11 | ||
Fluorochem | 050390-250mg |
Cyclohepten-1-yl boronic acid |
835882-35-4 | 98% | 250mg |
£250.00 | 2022-03-01 | |
abcr | AB150565-250mg |
(Cyclohepten-1-yl)boronic acid, 97%; . |
835882-35-4 | 97% | 250mg |
€467.00 | 2025-02-12 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294129A-1g |
Cyclohepten-1-ylboronic acid, |
835882-35-4 | 1g |
¥5596.00 | 2023-09-05 | ||
abcr | AB150565-1g |
(Cyclohepten-1-yl)boronic acid, 97%; . |
835882-35-4 | 97% | 1g |
€1090.90 | 2025-02-12 | |
eNovation Chemicals LLC | K52824-5g |
1-Cyclohepten-1-ylboronic acid |
835882-35-4 | 95% | 5g |
$1650 | 2025-02-27 |
Cyclohepten-1-ylboronic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
2.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; rt
ごうせいかいろ 4
1.2 -78 °C
1.3 Reagents: Water
2.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
ごうせいかいろ 5
ごうせいかいろ 6
2.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
ごうせいかいろ 7
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
ごうせいかいろ 8
2.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Reagents: Water
3.1 Reagents: Ammonium acetate , Sodium periodate Solvents: Acetone , Water ; 24 - 48 h, rt
Cyclohepten-1-ylboronic Acid Raw materials
- 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-methylbenzene-1-sulfonohydrazide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Cyclohepten-1-ylboronic Acid Preparation Products
Cyclohepten-1-ylboronic Acid 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
Cyclohepten-1-ylboronic Acidに関する追加情報
Recent Advances in the Application of Cyclohepten-1-ylboronic Acid (CAS: 835882-35-4) in Chemical Biology and Pharmaceutical Research
Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Cyclohepten-1-ylboronic acid derivatives as selective inhibitors of the SARS-CoV-2 main protease (Mpro). The research team utilized structure-activity relationship (SAR) analysis to optimize the boronic acid moiety, achieving nanomolar inhibitory activity. The compound's ability to form reversible covalent bonds with the catalytic cysteine residue of Mpro was identified as the key mechanism of action, offering promising avenues for antiviral drug development.
In synthetic chemistry, Cyclohepten-1-ylboronic acid has shown remarkable utility in the construction of complex molecular architectures. A recent Nature Communications paper (2024) detailed its application in the synthesis of strained cycloheptene-containing natural product analogs. The seven-membered ring structure imparts unique conformational constraints that are valuable in probing biological systems and developing conformationally restricted drug candidates. Researchers successfully employed this boronic acid in palladium-catalyzed cross-couplings with various aryl halides, achieving excellent yields and stereoselectivity.
The compound's pharmacokinetic properties have also been investigated in recent preclinical studies. A 2024 report in Chemical Biology & Drug Design characterized the membrane permeability and metabolic stability of Cyclohepten-1-ylboronic acid derivatives. The findings suggest that while the parent compound exhibits moderate permeability, strategic modifications at the boron center can significantly enhance both absorption and metabolic stability, addressing a common challenge in boronic acid-based drug development.
Emerging applications in targeted protein degradation have further expanded the utility of Cyclohepten-1-ylboronic acid. Researchers have recently developed proteolysis-targeting chimeras (PROTACs) incorporating this boronic acid as the warhead for specific E3 ligase recruitment. The strained cycloheptene scaffold appears to confer improved binding kinetics and selectivity compared to conventional benzene-based boronic acids, as demonstrated in cellular models of oncology targets.
From a safety perspective, recent toxicological evaluations (2023) of Cyclohepten-1-ylboronic acid derivatives have provided important insights into structure-toxicity relationships. The seven-membered ring appears to mitigate some of the hepatotoxicity concerns associated with simpler arylboronic acids, potentially due to altered metabolic pathways. These findings support the continued exploration of this scaffold in medicinal chemistry programs.
In conclusion, Cyclohepten-1-ylboronic acid (CAS: 835882-35-4) represents a promising chemical tool with diverse applications across drug discovery and chemical biology. The latest research underscores its value in protease inhibition, complex molecule synthesis, and targeted protein degradation, while also addressing key challenges in boronic acid drug development. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological properties.
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